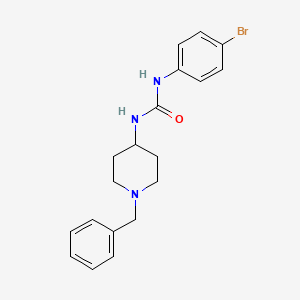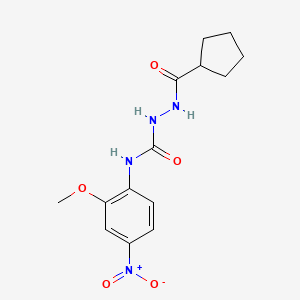![molecular formula C15H14N4O5 B4283570 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4283570.png)
2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide
Descripción general
Descripción
2-[Hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide, also known as HPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide is not fully understood. However, it has been reported that 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide has also been shown to bind to proteins and modulate their activity, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide inhibits the activity of enzymes involved in cancer cell growth and proliferation. In vivo studies have shown that 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide reduces tumor growth in animal models. However, the effects of 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide on normal cells and tissues have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide in lab experiments is its well-established synthesis method. 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide. One direction is to further investigate its potential as an anticancer agent and explore its mechanism of action. Another direction is to study the effects of 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide on normal cells and tissues to determine its safety profile. Additionally, the use of 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide as a corrosion inhibitor for metals could be further explored. Finally, the development of more soluble analogs of 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide could expand its use in various experiments.
Aplicaciones Científicas De Investigación
2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide has been used as a probe to study protein-ligand interactions. In material science, 2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide has been studied for its ability to act as a corrosion inhibitor for metals.
Propiedades
IUPAC Name |
1-[(2-hydroxy-2-phenylacetyl)amino]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c20-13(10-4-2-1-3-5-10)14(21)17-18-15(22)16-11-6-8-12(9-7-11)19(23)24/h1-9,13,20H,(H,17,21)(H2,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLXISZUKAVOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-3-[(1-naphthylmethyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4283504.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4283505.png)
![N-butyl-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4283507.png)

![2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B4283509.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283515.png)
![2-({4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283521.png)
![7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4283523.png)
![N-(4-acetylphenyl)-2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283529.png)
![4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4283543.png)

![N-(3,5-dimethylphenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4283573.png)
